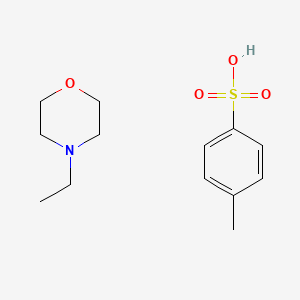![molecular formula C22H22O7 B14480704 5,6,7,8-Tetramethoxy-2-[4-(prop-2-en-1-yloxy)phenyl]-4h-chromen-4-one CAS No. 70460-27-4](/img/structure/B14480704.png)
5,6,7,8-Tetramethoxy-2-[4-(prop-2-en-1-yloxy)phenyl]-4h-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6,7,8-Tetramethoxy-2-[4-(prop-2-en-1-yloxy)phenyl]-4H-chromen-4-one is a synthetic flavonoid derivative. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . This particular compound is characterized by its tetramethoxy substitution on the chromenone core and a prop-2-en-1-yloxy group attached to the phenyl ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetramethoxy-2-[4-(prop-2-en-1-yloxy)phenyl]-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available flavonoid precursors.
Methoxylation: The flavonoid core undergoes methoxylation to introduce methoxy groups at positions 5, 6, 7, and 8.
Allylation: The phenyl ring is then functionalized with a prop-2-en-1-yloxy group through an allylation reaction.
Cyclization: The final step involves cyclization to form the chromenone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
5,6,7,8-Tetramethoxy-2-[4-(prop-2-en-1-yloxy)phenyl]-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromenone core to dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Dihydroflavonoids.
Substitution: Various substituted flavonoid derivatives.
科学研究应用
5,6,7,8-Tetramethoxy-2-[4-(prop-2-en-1-yloxy)phenyl]-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and properties of flavonoids.
Biology: Investigated for its potential antioxidant and anti-inflammatory activities.
Medicine: Explored for its anticancer properties, particularly in inhibiting the proliferation of cancer cells.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties
作用机制
The mechanism of action of 5,6,7,8-Tetramethoxy-2-[4-(prop-2-en-1-yloxy)phenyl]-4H-chromen-4-one involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
相似化合物的比较
Similar Compounds
5,6,7,8-Tetramethoxyflavone: Similar structure but lacks the prop-2-en-1-yloxy group.
Nobiletin: A polymethoxyflavone with six methoxy groups, known for its strong anticancer activity.
Tangeretin: Another polymethoxyflavone with five methoxy groups, also exhibiting anticancer properties.
Uniqueness
5,6,7,8-Tetramethoxy-2-[4-(prop-2-en-1-yloxy)phenyl]-4H-chromen-4-one is unique due to its specific substitution pattern, which may confer distinct biological activities and reactivity compared to other flavonoids. The presence of the prop-2-en-1-yloxy group may enhance its lipophilicity and cellular uptake, potentially increasing its bioavailability and efficacy .
属性
CAS 编号 |
70460-27-4 |
|---|---|
分子式 |
C22H22O7 |
分子量 |
398.4 g/mol |
IUPAC 名称 |
5,6,7,8-tetramethoxy-2-(4-prop-2-enoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C22H22O7/c1-6-11-28-14-9-7-13(8-10-14)16-12-15(23)17-18(24-2)20(25-3)22(27-5)21(26-4)19(17)29-16/h6-10,12H,1,11H2,2-5H3 |
InChI 键 |
GOZRVUXHKQNGTD-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C2=C1C(=O)C=C(O2)C3=CC=C(C=C3)OCC=C)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


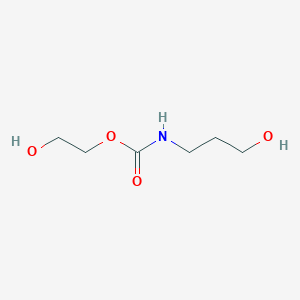
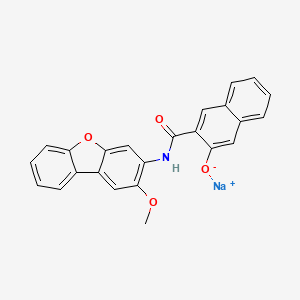
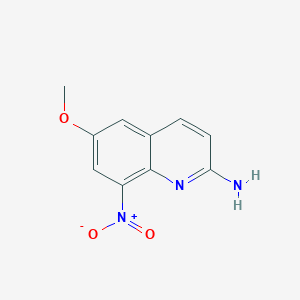
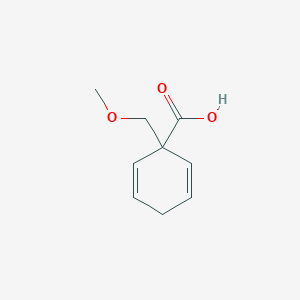
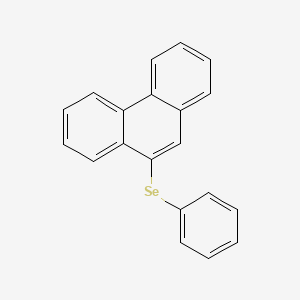
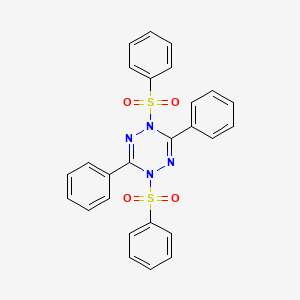
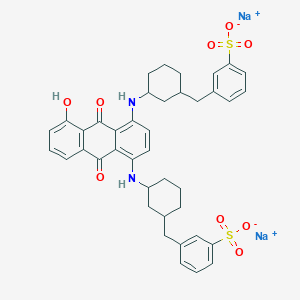
![4-[2-(Benzyloxy)-4-(2-methyloctan-2-YL)phenyl]pentan-2-one](/img/structure/B14480663.png)
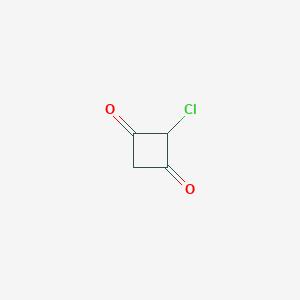
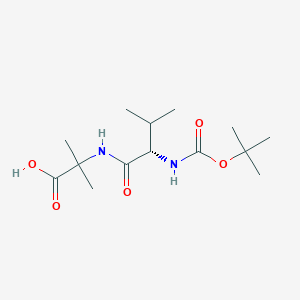
![4,4'-(Ethane-1,1-diyl)bis[2,6-bis(1-phenylpropyl)phenol]](/img/structure/B14480677.png)
![1,3,5-Tris[(2-ethenylphenyl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14480685.png)
![2-[(4-Methoxyphenyl)methyl]-5-nitroisoquinolin-1(2H)-one](/img/structure/B14480690.png)
